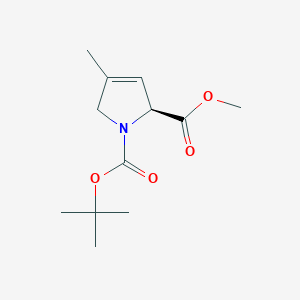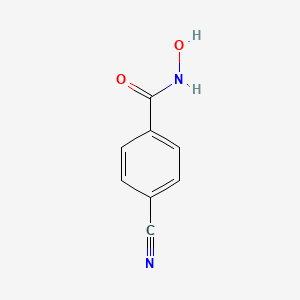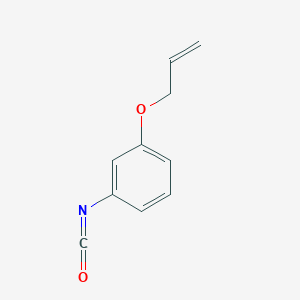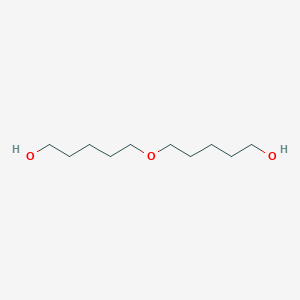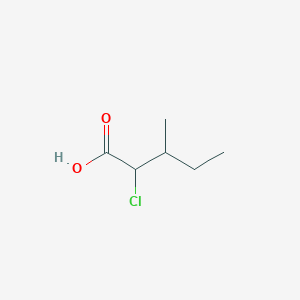
4-Pyrimidinecarbonitrile, 2-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarbonitrile, 2-ethenyl- is an organic compound with the molecular formula C7H5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth position of the pyrimidine ring and an ethenyl group (-CH=CH2) at the second position.
Métodos De Preparación
The synthesis of 4-Pyrimidinecarbonitrile, 2-ethenyl- can be achieved through various methods. One efficient approach involves the condensation reaction of aromatic aldehydes, malononitrile, and guanidine nitrate using a TiO2–SiO2 nanocomposite catalyst under solvent-free conditions . This method is advantageous due to its eco-friendly nature, high yield, and the reusability of the catalyst.
Análisis De Reacciones Químicas
4-Pyrimidinecarbonitrile, 2-ethenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrimidine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Pyrimidinecarbonitrile, 2-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarbonitrile, 2-ethenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Pyrimidinecarbonitrile, 2-ethenyl- can be compared with other similar compounds such as:
2-Pyrimidinecarbonitrile: This compound has a nitrile group at the second position instead of the fourth.
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of 4-Pyrimidinecarbonitrile, 2-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H5N3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-ethenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H5N3/c1-2-7-9-4-3-6(5-8)10-7/h2-4H,1H2 |
Clave InChI |
KRZWLANEGJCLQN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC=CC(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


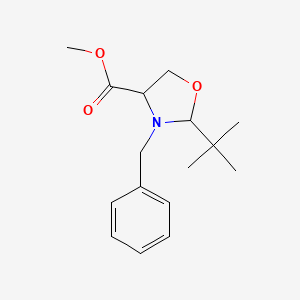

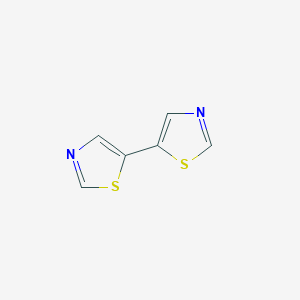
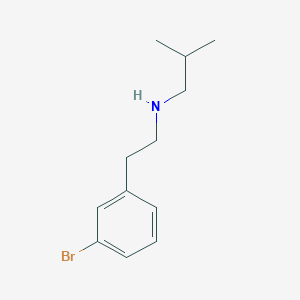
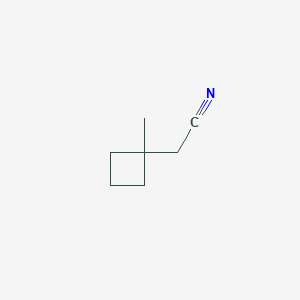

![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
